Cas no 205582-88-3 (Methyl 2-methyl-6-(trifluoromethyl)nicotinate)
Methyl 2-methyl-6-(trifluoromethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-methyl-6-(trifluoromethyl)nicotinate
- methyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate
- 2-methyl-6-trifluoromethyl-nicotinic acid methyl ester
- AT28792
- AB08481
- DTXSID50381437
- methyl 2-methyl-6-trifluoromethyinicotinate
- 3-Pyridinecarboxylic acid, 2-methyl-6-(trifluoromethyl)-, methyl ester
- TQ0033
- MFCD01311989
- SCHEMBL4195184
- AMY38670
- 3-(Ethoxycarbonyl)-2-methyl-6-(trifluoromethyl)pyridine
- 205582-88-3
- W-206533
- AKOS016013040
- PS-6500
- A846834
- CS-0315060
- methyl 2-methyl-6-trifluoromethylnicotinate
-
- MDL: MFCD01311989
- Inchi: 1S/C9H8F3NO2/c1-5-6(8(14)15-2)3-4-7(13-5)9(10,11)12/h3-4H,1-2H3
- InChI Key: NEBSPXCPFDLIHP-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(C(=O)OC)C(C)=N1)(F)F
Computed Properties
- Exact Mass: 219.05100
- Monoisotopic Mass: 219.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2A^2
- XLogP3: 2
Experimental Properties
- PSA: 39.19000
- LogP: 2.19540
Methyl 2-methyl-6-(trifluoromethyl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178007-10g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 95% | 10g |
$333 | 2021-08-05 | |
| Alichem | A029206278-5g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 95% | 5g |
$187.20 | 2023-09-02 | |
| Alichem | A029206278-10g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 95% | 10g |
$285.12 | 2023-09-02 | |
| Apollo Scientific | PC31131-1g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 1g |
£60.00 | 2025-02-21 | ||
| Apollo Scientific | PC31131-5g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 5g |
£204.00 | 2025-02-21 | ||
| Apollo Scientific | PC31131-10g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 10g |
£366.00 | 2025-02-21 | ||
| abcr | AB229424-1 g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 1g |
€105.10 | 2022-09-01 | ||
| abcr | AB229424-5 g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 5g |
€280.40 | 2022-09-01 | ||
| abcr | AB229424-10 g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 10g |
€405.70 | 2022-09-01 | ||
| Chemenu | CM178007-10g |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate |
205582-88-3 | 95% | 10g |
$333 | 2022-06-12 |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate Suppliers
Methyl 2-methyl-6-(trifluoromethyl)nicotinate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on Methyl 2-methyl-6-(trifluoromethyl)nicotinate
Methyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS No. 205582-88-3): A Versatile Chemical Intermediate
Methyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS No. 205582-88-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemicals, and material science. This ester derivative of nicotinic acid is characterized by its trifluoromethyl group and methyl substitution, which contribute to its unique chemical properties and broad applicability. The compound's molecular formula is C9H8F3NO2, and it is often utilized as a key intermediate in the synthesis of more complex molecules.
The growing interest in fluorinated compounds like Methyl 2-methyl-6-(trifluoromethyl)nicotinate can be attributed to their enhanced stability, bioavailability, and lipophilicity compared to their non-fluorinated counterparts. These properties make them particularly valuable in drug discovery and development, where researchers are constantly seeking ways to improve the efficacy and metabolic stability of therapeutic agents. Recent studies have highlighted the role of trifluoromethylated nicotinates in the design of novel enzyme inhibitors and receptor modulators.
In the agrochemical sector, Methyl 2-methyl-6-(trifluoromethyl)nicotinate serves as a precursor for the synthesis of advanced crop protection agents. The trifluoromethyl group is known to enhance the biological activity of pesticides and herbicides, making them more effective at lower application rates. This aligns with the current industry trend toward developing environmentally friendly agricultural chemicals with reduced ecological impact.
The compound's physical and chemical properties are of particular interest to researchers and industrial chemists. Methyl 2-methyl-6-(trifluoromethyl)nicotinate typically appears as a colorless to pale yellow liquid or low-melting solid with moderate solubility in common organic solvents. Its stability under various conditions makes it suitable for diverse synthetic applications. The ester group in the molecule provides a convenient handle for further chemical transformations, allowing for the creation of amides, acids, or other derivatives through standard organic reactions.
Recent advancements in synthetic methodology have made Methyl 2-methyl-6-(trifluoromethyl)nicotinate more accessible to researchers. Modern catalytic systems and flow chemistry techniques have improved the efficiency of its production, addressing one of the key challenges in working with fluorinated compounds. These developments have opened new possibilities for its use in high-throughput screening and combinatorial chemistry approaches.
The pharmaceutical applications of Methyl 2-methyl-6-(trifluoromethyl)nicotinate are particularly noteworthy. As the pharmaceutical industry continues to explore fluorine-containing drugs, this compound has emerged as a valuable building block. Its structural features are conducive to the development of central nervous system (CNS) drugs, anti-inflammatory agents, and antimicrobial compounds. The presence of both the trifluoromethyl group and the ester functionality allows for precise modulation of molecular properties during drug design.
From a commercial perspective, the demand for Methyl 2-methyl-6-(trifluoromethyl)nicotinate has been steadily increasing. Suppliers and manufacturers are responding to this trend by optimizing production processes and ensuring consistent quality. The compound is now more readily available in both research quantities and bulk amounts, facilitating its adoption across various industries. Current market analyses suggest that the global market for fluorinated fine chemicals like this one will continue to grow at a significant rate in the coming years.
Quality control and analytical characterization of Methyl 2-methyl-6-(trifluoromethyl)nicotinate are critical aspects of its production and use. Advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify the compound's purity and identity. These quality assurance measures are particularly important when the material is intended for pharmaceutical applications, where stringent regulatory requirements must be met.
Environmental considerations are increasingly important in the production and use of chemical compounds like Methyl 2-methyl-6-(trifluoromethyl)nicotinate. Manufacturers are implementing green chemistry principles to minimize waste and reduce the environmental impact of synthesis processes. The development of more sustainable routes to fluorinated compounds represents an active area of research in both academic and industrial settings.
Looking to the future, Methyl 2-methyl-6-(trifluoromethyl)nicotinate is poised to play an even greater role in chemical innovation. Its unique combination of structural features makes it a versatile intermediate for the development of new materials, specialty chemicals, and bioactive compounds. As synthetic methodologies continue to advance and our understanding of fluorine chemistry deepens, the applications of this compound are likely to expand into new and exciting areas.
For researchers and industry professionals seeking reliable information about Methyl 2-methyl-6-(trifluoromethyl)nicotinate, it's important to consult up-to-date technical literature and supplier specifications. The compound's safety data should be carefully reviewed before handling, and appropriate laboratory practices should always be followed. With proper understanding and application, this chemical intermediate can contribute significantly to advancements across multiple scientific disciplines.
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